1-(2-hydroxy-3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxy-3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride, also known as octahydroisoquinolinol (OHI), is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. OHI has been found to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of OHI is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. OHI has been found to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of cellular antioxidant defenses. OHI has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
OHI has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that OHI inhibits the activity of enzymes involved in the production of reactive oxygen species, suggesting that it may have antioxidant properties. OHI has also been found to modulate the expression of genes involved in cellular stress responses and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using OHI in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially useful compound for the development of new therapeutics. However, one limitation of using OHI in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test specific hypotheses.
Future Directions
There are several potential future directions for research on OHI. One area of research could focus on the development of OHI-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research could focus on the elucidation of the mechanism of action of OHI, which could lead to the development of more targeted and effective treatments. Additionally, research could be conducted to investigate the potential use of OHI in combination with other compounds for enhanced therapeutic effects.
Synthesis Methods
The synthesis of OHI involves the reaction of 2,3-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium borohydride and acetic acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of OHI. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of OHI for research purposes.
Scientific Research Applications
OHI has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of OHI. In vitro studies have shown that OHI inhibits the production of pro-inflammatory cytokines and chemokines, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another area of research has focused on the anti-cancer properties of OHI. In vitro studies have shown that OHI inhibits the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. OHI has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Properties
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-20-13-7-4-5-11(15(13)18)14-12-6-2-3-8-16(12,19)9-10-17-14;/h4-5,7,12,14,17-19H,2-3,6,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPMOMCHPOQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2C3CCCCC3(CCN2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.